N-(sec-butyl)-3-(2-chlorophenyl)propanamide
Overview
Description
N-(sec-butyl)-3-(2-chlorophenyl)propanamide: is an organic compound that belongs to the class of amides This compound features a secondary butyl group attached to the nitrogen atom and a 2-chlorophenyl group attached to the third carbon of the propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method to synthesize N-(sec-butyl)-3-(2-chlorophenyl)propanamide involves the amidation of 3-(2-chlorophenyl)propanoic acid with sec-butylamine. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 3-(2-chlorophenyl)propanonitrile in the presence of sec-butylamine. This process requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(sec-butyl)-3-(2-chlorophenyl)propanamide can undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The 2-chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(sec-butyl)-3-(2-chlorophenyl)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-3-(2-chlorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- N-(sec-butyl)-3-(2-fluorophenyl)propanamide
- N-(sec-butyl)-3-(2-bromophenyl)propanamide
- N-(sec-butyl)-3-(2-methylphenyl)propanamide
Comparison:
- N-(sec-butyl)-3-(2-chlorophenyl)propanamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity.
- N-(sec-butyl)-3-(2-fluorophenyl)propanamide has a fluorine atom, which can affect its electronic properties and metabolic stability.
- N-(sec-butyl)-3-(2-bromophenyl)propanamide contains a bromine atom, which can enhance its reactivity in substitution reactions.
- N-(sec-butyl)-3-(2-methylphenyl)propanamide has a methyl group, which can impact its hydrophobicity and interaction with biological targets.
Properties
IUPAC Name |
N-butan-2-yl-3-(2-chlorophenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-3-10(2)15-13(16)9-8-11-6-4-5-7-12(11)14/h4-7,10H,3,8-9H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTYDYYKPCZLSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCC1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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